

Feulgen staining protocol for intact plant tissues using pararosaniline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pararosaniline acetate*

Cat. No.: *B147763*

[Get Quote](#)

Application Notes: Feulgen Staining for DNA in Intact Plant Tissues

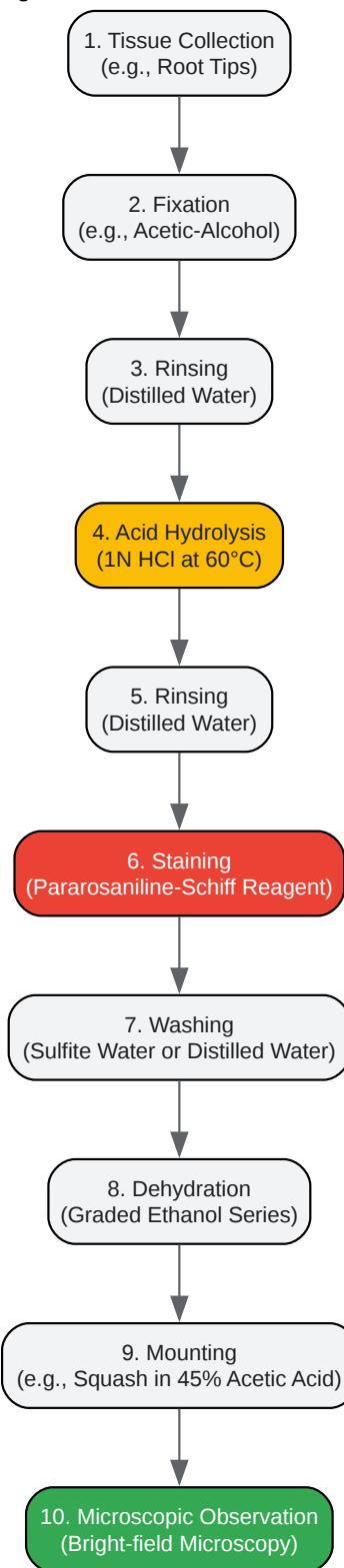
Application: DNA Localization and Quantification in Plant Nuclei Stain: Feulgen Stain using Pararosaniline (Schiff's Reagent) Tissue Type: Intact Plant Tissues (e.g., root tips, ovules)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Feulgen staining technique, developed by Robert Feulgen, is a highly specific and widely used histochemical method for the visualization and quantification of DNA in cell nuclei.^{[1][2]} Its application in plant biology has been crucial for studies ranging from cell cycle analysis to genome size estimation.^[3] The reaction is based on the acid hydrolysis of DNA, which specifically targets the deoxyribose sugar and not the ribose sugar found in RNA, thus ensuring DNA-specific staining.^{[1][2]}

The core of the technique involves two primary steps:


- Acid Hydrolysis: Treatment with warm hydrochloric acid (HCl) cleaves the purine bases (adenine and guanine) from the DNA backbone. This process unmasks aldehyde groups on the deoxyribose molecules.^{[2][3][4]}

- Schiff Reagent Staining: The tissue is then treated with Schiff's reagent. This reagent, prepared from a basic dye like pararosaniline that has been decolorized by sulfur dioxide, reacts with the exposed aldehyde groups to form a stable, colored compound of a characteristic magenta or purple hue.[3][4]

The intensity of the resulting color is directly proportional to the amount of DNA present, making the Feulgen reaction a valuable tool for quantitative cytophotometry, allowing for the determination of DNA content in different cell populations.[1][5] For optimal and reproducible results, the use of purified pararosaniline in the preparation of the Schiff reagent is highly recommended.[6][7] This protocol provides a detailed method for applying Feulgen staining to intact plant tissues, preserving their three-dimensional structure for microscopic analysis.[8][9]

Experimental Workflow

Feulgen Staining Protocol Workflow for Intact Plant Tissues

[Click to download full resolution via product page](#)

Caption: Workflow of the Feulgen staining protocol for plant tissues.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol. Optimal times, particularly for hydrolysis, may vary depending on the specific plant species and tissue type and may require empirical optimization.[10]

Step	Reagent/Condition	Concentration	Temperature	Duration
Fixation	Acetic-Alcohol (Farmer's Fixative)	1:3 (Glacial Acetic Acid:Ethanol)	Room Temperature	12-24 hours
Hydrolysis	Hydrochloric Acid (HCl)	1N	60°C	8-12 minutes
Staining	Pararosaniline-Schiff Reagent	-	Room Temperature	60-120 minutes
Washing	Sulfite Water (optional)	10% K ₂ S ₂ O ₅ , 1N HCl	Room Temperature	3 x 10 minutes
Dehydration 1	Ethanol	70%	Room Temperature	10 minutes
Dehydration 2	Ethanol	95%	Room Temperature	10 minutes
Dehydration 3	Ethanol	100%	Room Temperature	2 x 10 minutes
Mounting	Acetic Acid (for squash prep)	45%	Room Temperature	-

Detailed Experimental Protocol

Materials and Reagents

- Plant Material: Actively growing root tips (e.g., from onion, garlic, or broad bean) are ideal. [11]

- Fixative (Farmer's Fixative): 3 parts 100% Ethanol, 1 part Glacial Acetic Acid. Prepare fresh.
- Pararosaniline-Schiff Reagent:
 - Pararosaniline hydrochloride: 1 g
 - Distilled water: 200 mL
 - 1N Hydrochloric Acid (HCl): 30 mL
 - Potassium metabisulfite ($K_2S_2O_5$): 1 g[12]
 - Activated charcoal: 0.5 g
- 1N Hydrochloric Acid (HCl)
- Graded ethanol series (70%, 95%, 100%)
- 45% Acetic Acid
- Microscope slides and coverslips
- Water bath (set to 60°C)
- Coplin jars or staining dishes
- Forceps and mounted needles

Preparation of Pararosaniline-Schiff Reagent[12]

- Bring 200 mL of distilled water to a boil. Remove from heat and immediately add 1 g of pararosaniline hydrochloride.
- Shake thoroughly to dissolve and cool the solution to 50°C.
- Filter the solution into a clean bottle.
- Add 30 mL of 1N HCl to the filtrate and mix.

- Cool the solution to room temperature.
- Add 1 g of potassium metabisulfite ($K_2S_2O_5$), stopper the bottle tightly, and shake to dissolve.
- Store the solution in the dark at room temperature overnight or until it becomes a pale straw or faint pink color.
- If the solution is not fully decolorized, add 0.5 g of activated charcoal, shake for 1-2 minutes, and filter through a coarse filter paper.
- Store the final reagent in a tightly-stoppered, dark bottle in the refrigerator.

Staining Procedure

- Tissue Collection and Fixation:
 - Excise the terminal 1-2 cm of actively growing root tips.[13]
 - Immediately place the tips into freshly prepared Farmer's Fixative.
 - Fix for 12-24 hours at room temperature.
 - After fixation, the tissue can be stored in 70% ethanol in the refrigerator for several months.[13]
- Hydration and Hydrolysis:
 - If stored in ethanol, rehydrate the root tips by passing them through 50% and 30% ethanol (5 minutes each), followed by distilled water for 5 minutes.[14]
 - Transfer the tips to 1N HCl at room temperature for 1 minute.
 - Place the root tips into 1N HCl pre-heated to 60°C in a water bath.[12]
 - Hydrolyze for 8-12 minutes. This step is critical and may require optimization.[10]
 - Immediately stop the hydrolysis by transferring the tips to 1N HCl at room temperature for 1 minute, followed by a brief rinse in distilled water.[14]

- Staining:
 - Transfer the hydrolyzed root tips into the Pararosaniline-Schiff reagent in a staining dish.
 - Stain for 60-120 minutes at room temperature in the dark.[10] The tips of the roots should develop an intense purple-red color.
- Washing:
 - Transfer the stained tips to a washing solution (e.g., sulfite water or several changes of distilled water) for 10 minutes to remove excess stain.[9][15]
- Slide Preparation (Squash Technique):
 - Place a single stained root tip onto a clean microscope slide.
 - Add one drop of 45% acetic acid.
 - Using a razor blade, carefully cut off the most intensely stained portion of the tip (the meristematic region, approx. 1-2 mm) and discard the rest.[11]
 - Gently macerate the root tip with a mounted needle to help separate the cells.[13]
 - Place a coverslip over the tissue.
 - Cover the slide with a piece of filter paper or paper towel. Using your thumb, apply firm, even pressure to the coverslip to squash the tissue into a single cell layer. Avoid any lateral movement of the coverslip.
- Observation:
 - Observe the preparation under a bright-field microscope. Nuclei and chromosomes undergoing mitosis will be stained an intense magenta or purple color.
 - For permanent slides, the coverslip can be sealed with nail polish or the slide can be made permanent using standard histological techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Feulgen stain - Wikipedia [en.wikipedia.org]
- 2. DNA (Feulgen reaction) | The Cell [histologyguide.com]
- 3. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feulgen stain Clinisciences [clinisciences.com]
- 5. uzhnu.edu.ua [uzhnu.edu.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. Standardization of the Feulgen-Schiff technique. Staining characteristics of pure fuchsin dyes; a cytophotometric investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Feulgen staining of intact plant tissues for confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.ohio.edu [sites.ohio.edu]
- 10. researchgate.net [researchgate.net]
- 11. parrottlab.uga.edu [parrottlab.uga.edu]
- 12. FEULGEN STAINING PROTOCOL [k-state.edu]
- 13. Investigating mitosis in allium root tip squash [practicalbiology.org]
- 14. researchgate.net [researchgate.net]
- 15. mikejackson1948.blog [mikejackson1948.blog]
- To cite this document: BenchChem. [Feulgen staining protocol for intact plant tissues using pararosaniline.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147763#feulgen-staining-protocol-for-intact-plant-tissues-using-pararosaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com